2-Amino-5-fluoro-N-methylbenzamide

Descripción general

Descripción

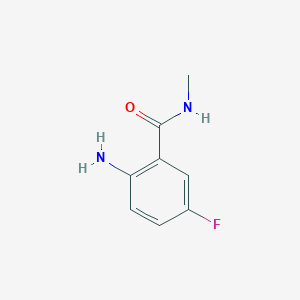

2-Amino-5-fluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H9FN2O . It has a molecular weight of 168.17 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an amino group, a fluoro group, and a methylbenzamide group . The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

This compound has a molecular weight of 168.17 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

2-Amino-5-fluoro-N-methylbenzamide has been utilized in various synthetic pathways for pharmaceutical compounds. For instance, it was involved in the synthesis of androgen receptor antagonists like MDV3100, a treatment for prostate cancer (Li Zhi-yu, 2012). Additionally, it was used in the creation of novel crystalline forms of NK1/NK2 antagonists, which are potential treatments for a variety of disorders, including asthma, gastrointestinal diseases, pain, and depression (P. Norman, 2008).

Chemical Synthesis and Stability Research

The compound has been a focus in research on chemical synthesis methods and stability studies. A study presented a convenient synthesis method for 4-amino-2-fluoro-N-methylbenzamide, a related compound (Defeng Xu, Xingzhu Xu, Zhiling Zhu, 2013). Furthermore, research on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide, another similar compound, was conducted to understand its decomposition behavior and stability (Yunbo Cong, Chunsheng Cheng, 2021).

Applications in Biological and Medical Research

In biological research, the compound has been utilized in the synthesis of protein kinase inhibitors, like CTx-0152960 and CTx-0294885, using a hybrid flow and microwave approach. This methodology enhanced the yield and efficiency of the synthesis process, contributing to the development of potential therapeutic agents (C. Russell et al., 2015). Moreover, derivatives of 2-aminobenzamides have been studied for their use as fluorescent probes in the detection of metal ions, demonstrating the versatility of compounds related to this compound in analytical chemistry (Qin Xu et al., 2014).

Propiedades

IUPAC Name |

2-amino-5-fluoro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIWCLLBGLNIHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

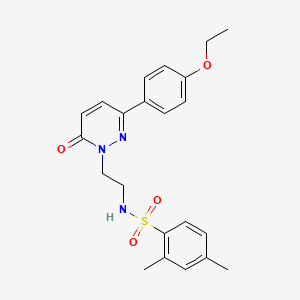

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2991698.png)

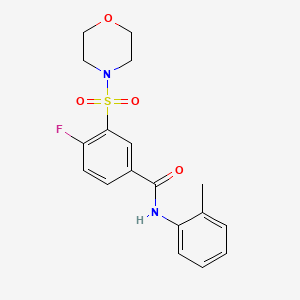

![3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid](/img/structure/B2991700.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-4-methylpyrazol-3-yl]amino]acetate](/img/structure/B2991701.png)